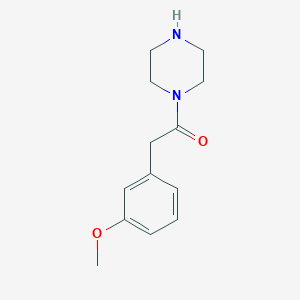
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipsychotic Activity and Computational Studies
- The compound exhibits significant anti-dopaminergic and anti-serotonergic activity, indicating potential as an antipsychotic agent. It aligns with computational studies, including QSAR and docking studies, in the design of compounds targeting the human dopamine D2 receptor (Bhosale et al., 2014).
Synthesis and Structural Assignment
- The synthesis process of similar compounds involves a three-step protocol, and the product’s structure is assigned using HRMS, IR, 1H, and 13C NMR experiments (Wujec & Typek, 2023).
Bioactivity of Phenolic Mannich Bases
- Compounds with this structure have been evaluated for cytotoxic/anticancer and CA inhibitory effects, showing significant potential in both areas (Gul et al., 2019).
Synthesis of PPARpan Agonist
- An efficient seven-step synthesis method has been described for a compound with similar structure, highlighting its potential as a PPARpan agonist (Guo et al., 2006).
Crystal Structure and Hirshfeld Surface Analysis
- The compound's crystal structure has been studied, including intermolecular hydrogen bonds contributing to crystal packing, which is crucial for understanding its physical and chemical properties (Kumara et al., 2017).
In Vitro Tocolytic Activity
- It exhibits significant inhibition of uterine smooth muscle contractions in non-pregnant rats, suggesting potential as a tocolytic agent (Lucky & Omonkhelin, 2009).
Hydrogen-Bonded Assemblies
- Studies on similar compounds show different dimensional hydrogen-bonded assemblies based on structural variations, which is important for understanding their molecular interactions (Chinthal et al., 2021).
Antiarrhythmic and Antihypertensive Effects
- Derivatives of this compound with the arylpiperazin-1-yl moiety have displayed strong antiarrhythmic and antihypertensive activities, linked to their alpha-adrenolytic properties (Malawska et al., 2002).
Potential in Antidepressant Drugs
- Certain derivatives act on 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressants with a dual mechanism of action (Martínez et al., 2001).
Selective Killing of Bacterial Persisters
- A compound with a similar structure has been shown to selectively kill bacterial persisters, offering a potential new approach to addressing antibiotic resistance (Kim et al., 2011).
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)10-13(16)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFDWHCBSKJONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
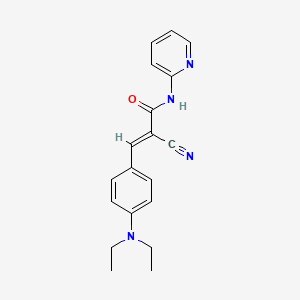
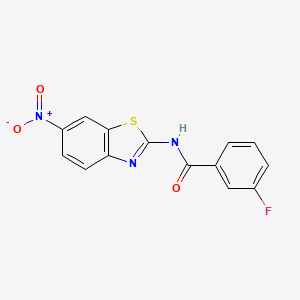
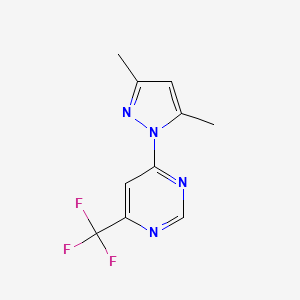
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)

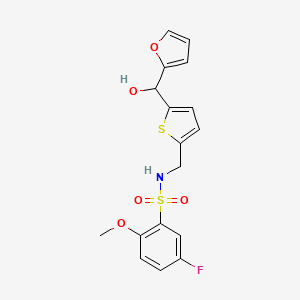
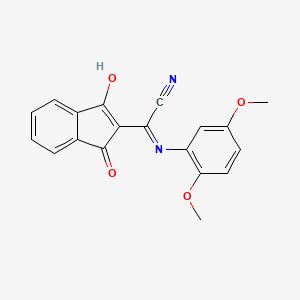
![N-[2-(Cyanomethylamino)-2-oxoethyl]-3-quinolin-2-ylpropanamide](/img/structure/B2430706.png)
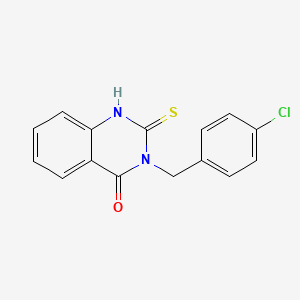
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2430709.png)

![7-[(4-bromophenyl)methyl]-3-methyl-8-[(E)-2-(phenylmethylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2430712.png)
![3-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2430713.png)
![1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2430714.png)
